molecular formula C16H21BrN2O4 B2462191 Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate CAS No. 1448029-24-0

Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Cat. No. B2462191
CAS RN: 1448029-24-0
M. Wt: 385.258
InChI Key: GKKWZWLHKIRUSC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally. Similar compounds tend to be solid and have good solubility in polar organic solvents .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate and its derivatives have been synthesized and structurally analyzed using various methods, including 1H NMR, Mass spectra, and X-ray diffraction studies. These compounds have been found to assume specific conformations, which are critical for their activity and interactions (Kariyappa et al., 2016), (Kumar et al., 2016).
  • Antimicrobial and Antioxidant Activities :

    • Several studies have evaluated the antimicrobial and antioxidant susceptibilities of these compounds. They have been found to possess significant antimicrobial properties against various microorganisms, which highlights their potential in the development of new antimicrobial agents (Kumar et al., 2016), (Khalid et al., 2016).
  • Novel Compound Synthesis :

    • This chemical has been used in the synthesis of novel compounds, including CCR5 antagonists, which are important in the field of medicinal chemistry. These compounds are synthesized through a series of reactions and have potential applications in drug discovery (Bi, 2015), (De-ju, 2014).
  • Photopharmacology and Fluorescent Characteristics :

    • The compound and its derivatives have been studied for their fluorescent characteristics, indicating their potential use in photopharmacology and as probes in biological systems. This application is significant in the development of new diagnostic tools and therapeutic agents (Lvov et al., 2014).
  • Enantioselective Synthesis and Catalysis :

    • Research has also focused on the enantioselective synthesis and catalysis using derivatives of this compound. Such studies are crucial in the synthesis of chiral compounds, which have wide-ranging implications in pharmaceuticals and agrochemicals (Sundby et al., 2003).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound may be involved in the SM cross-coupling reaction pathway . This pathway is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s potential involvement in sm cross-coupling reactions suggests that it may be readily prepared and stable .

Result of Action

The result of the compound’s action in the context of SM cross-coupling reactions is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis processes .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s a potential drug, then further studies would be needed to determine its efficacy, safety, and mechanism of action . If it’s a reagent in organic synthesis, then its utility in various reactions could be explored.

properties

IUPAC Name

ethyl 4-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKWZWLHKIRUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

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